2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Overview
Description
2,3-Dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone is a complex organic compound that features both indole and benzothiophene moieties Indole derivatives are known for their significant biological activities, while benzothiophene derivatives are often explored for their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The benzothiophene moiety can be introduced through a series of reactions involving thiophene derivatives and appropriate electrophiles .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole and benzothiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce functional groups like halogens or alkyl chains .
Scientific Research Applications
2,3-Dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzothiophene ring can enhance the compound’s binding affinity and selectivity . These interactions can lead to the inhibition of key pathways involved in disease progression, such as kinase signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Benzothiophene Derivatives: Compounds like benzothiophene-2-carboxylic acid and benzothiophene-3-amine share the benzothiophene moiety and are explored for their pharmacological properties.
Uniqueness
What sets 2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone apart is the combination of both indole and benzothiophene rings in a single molecule. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to more diverse biological activities and therapeutic applications .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c19-17(16-11-13-6-2-4-8-15(13)20-16)18-10-9-12-5-1-3-7-14(12)18/h1,3,5,7,11H,2,4,6,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFLUXKKMLGBHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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